

# 4-Chlorobenzofurazan quantum yield and extinction coefficient

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## Compound of Interest

Compound Name: 4-Chlorobenzofurazan

Cat. No.: B1630627

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An In-Depth Technical Guide to the Photophysical Properties of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Utility of a Fluorogenic Probe

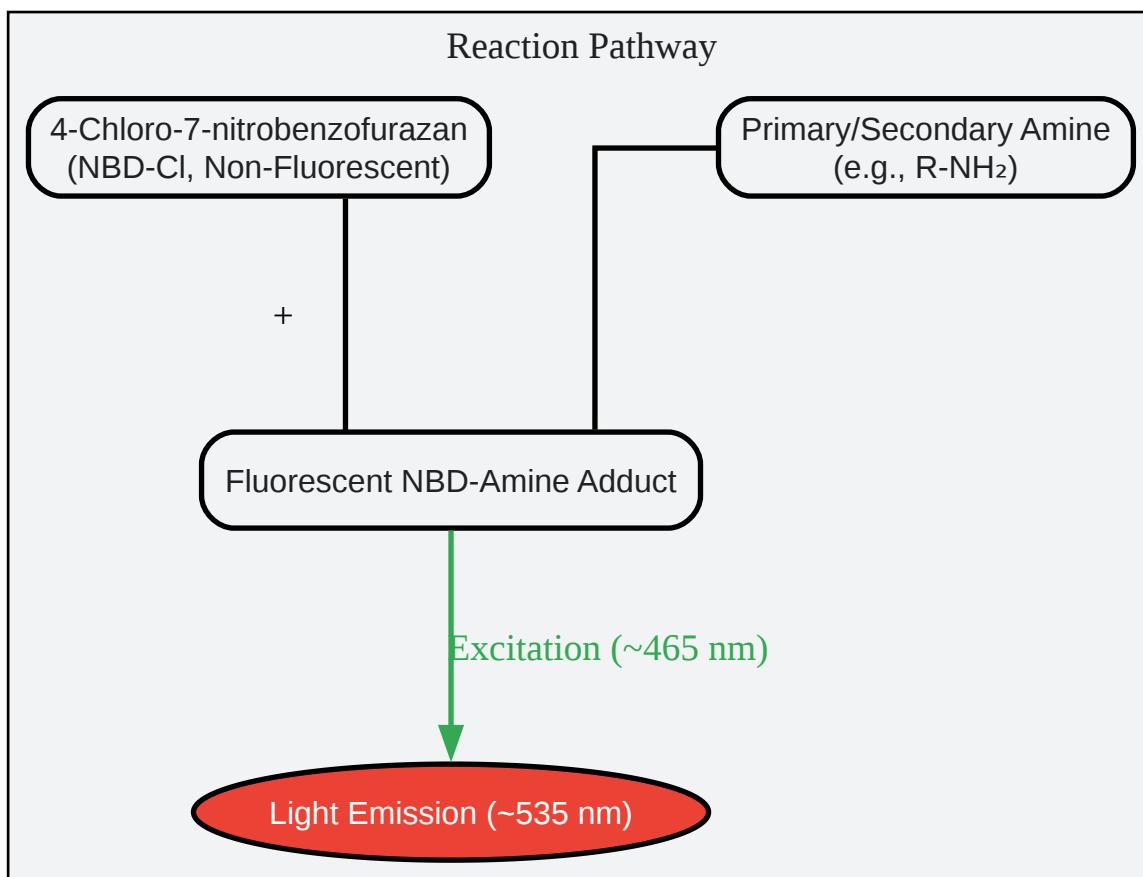
4-Chloro-7-nitrobenzofurazan, more commonly known as 4-chloro-7-nitro-2,1,3-benzoxadiazole or NBD-Cl, is a cornerstone fluorogenic reagent in the fields of biochemistry, cell biology, and drug development.<sup>[1][2]</sup> Unlike conventional fluorophores that are always fluorescent, NBD-Cl is essentially non-emissive in its native state.<sup>[3][4]</sup> It undergoes a facile nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to yield highly fluorescent NBD-adducts.<sup>[5][6]</sup> This "light-up" property makes NBD-Cl an exceptional tool for the specific and sensitive labeling of biomolecules such as proteins, peptides, and amino acids, enabling their detection and quantification.<sup>[2][7]</sup>

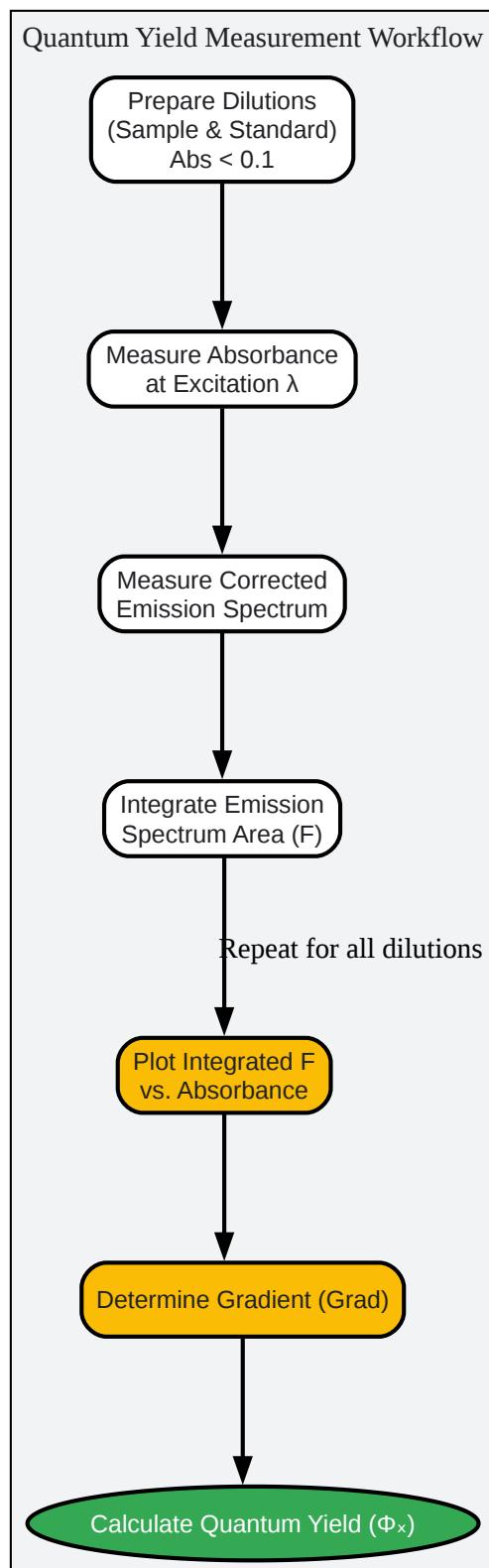
A profound understanding of the photophysical parameters of NBD-adducts—specifically their molar extinction coefficient ( $\epsilon$ ) and fluorescence quantum yield ( $\Phi$ )—is paramount for the quantitative analysis and interpretation of experimental data. This guide provides a detailed exploration of these core properties, the underlying chemical and physical principles that govern them, and robust, field-proven protocols for their accurate determination.

# The Chemistry of Fluorescence: Nucleophilic Aromatic Substitution

The utility of NBD-Cl as a labeling agent is predicated on a well-defined chemical reaction: nucleophilic aromatic substitution (SNAr). The benzofurazan ring system is rendered significantly electron-deficient by the potent electron-withdrawing nitro group at the 7-position. This electronic configuration makes the carbon atom at the 4-position, bonded to the chlorine atom, highly electrophilic and thus susceptible to attack by nucleophiles like the amino groups of lysines or the thiol group of cysteines.

The reaction results in the displacement of the chloride ion and the formation of a stable, fluorescent NBD-amine or NBD-thiol derivative. This reaction is typically conducted under mild basic conditions (pH 8-9) to ensure the deprotonation of the amine or thiol, thereby increasing its nucleophilicity.





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